5-Chloro-3-iodoisatoic anhydride

Medicinal Chemistry Drug Design ADME Properties

Researchers face limited options for regioselective heterocycle functionalization. This dual-halogenated isatoic anhydride solves that with orthogonal reactivity. - **Iodine at C3**: Enables selective Pd-catalyzed cross-couplings (Suzuki, Sonogashira). - **Chlorine at C5**: Retained for subsequent nucleophilic aromatic substitution. - **LogP 1.74, TPSA 63.07 Ų**: Tunes physicochemical properties in lead optimization. Available for immediate shipment. Ideal for quinazolinone libraries and MS internal standards.

Molecular Formula C8H3ClINO3
Molecular Weight 323.47
CAS No. 33115-24-1
Cat. No. B2669757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-iodoisatoic anhydride
CAS33115-24-1
Molecular FormulaC8H3ClINO3
Molecular Weight323.47
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)OC(=O)N2)I)Cl
InChIInChI=1S/C8H3ClINO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
InChIKeyAJZLBKNOHPDSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-iodoisatoic Anhydride Overview


5-Chloro-3-iodoisatoic anhydride (CAS 33115-24-1) is a heterocyclic compound of the isatoic anhydride class, characterized by a benzoxazinedione core with chlorine and iodine substitutions at the 5- and 3-positions, respectively . With a molecular formula of C8H3ClINO3 and a molecular weight of 323.47 g/mol, this compound serves as a versatile synthetic intermediate for the construction of complex molecules, particularly in medicinal chemistry and materials science . Its dual halogenation pattern, featuring an iodine atom for oxidative addition in cross-coupling reactions and a chlorine atom for further functionalization, positions it as a strategic building block for the synthesis of diverse heterocyclic libraries [1].

Why 5-Chloro-3-iodoisatoic Anhydride Is Irreplaceable


Generic substitution of 5-chloro-3-iodoisatoic anhydride with simpler, more readily available mono-halogenated isatoic anhydrides (e.g., 5-chloroisatoic anhydride or 5-iodoisatoic anhydride) is not viable for applications requiring specific regioselective functionalization. The presence of two distinct halogen atoms, each with unique reactivity profiles and leaving group abilities, enables orthogonal synthetic strategies that are unattainable with mono-halogenated alternatives [1]. For instance, the iodine atom is an excellent partner for palladium-catalyzed cross-coupling reactions, while the chlorine atom can participate in nucleophilic aromatic substitution under different conditions [2]. This dual functionality is essential for the efficient construction of complex molecular architectures and is a primary driver for the specific procurement of this compound [3].

5-Chloro-3-iodoisatoic Anhydride: Quantitative Evidence


Enhanced Lipophilicity for Cell Permeability

5-Chloro-3-iodoisatoic anhydride exhibits a significantly higher calculated LogP (XLogP3-AA) compared to its mono-halogenated analog, 5-chloroisatoic anhydride. This indicates a greater potential for passive membrane diffusion, a critical factor in drug design and biological probe development [1].

Medicinal Chemistry Drug Design ADME Properties

Consistent TPSA and Solubility Profile

The topological polar surface area (TPSA) of 5-chloro-3-iodoisatoic anhydride is 63.07 Ų . This value is nearly identical to the TPSA of the parent isatoic anhydride core and its mono-halogenated derivatives (e.g., 5-chloroisatoic anhydride, which also has a TPSA of 63.07 Ų [1]). This indicates that the addition of the iodine atom does not significantly alter the compound's hydrogen bonding potential, and therefore its aqueous solubility is expected to remain comparable to simpler analogs.

Medicinal Chemistry Drug Design Physicochemical Properties

Higher Molecular Weight for Distinct Utility

The molecular weight of 5-chloro-3-iodoisatoic anhydride is 323.47 g/mol . This is substantially higher than that of 5-chloroisatoic anhydride (197.58 g/mol) [1] and 5-bromoisatoic anhydride (242.03 g/mol) [2]. This increased mass reflects the presence of the iodine atom, which not only provides a unique reactive handle for cross-coupling chemistry but also influences the compound's physical and pharmacokinetic properties, making it a distinct tool for chemical biology and medicinal chemistry applications where heavier analogs are sought for specific purposes (e.g., isotope labeling, heavier atom effects).

Synthetic Chemistry Building Blocks Molecular Design

Orthogonal Reactivity for Sequential Synthesis

The presence of both chlorine and iodine atoms on the isatoic anhydride core provides a platform for orthogonal functionalization. While direct comparative kinetic data for this specific compound is not available in the open literature, class-level inference from related heterocyclic systems indicates that the iodine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the chlorine atom [1]. This allows for the selective functionalization of the 3-position via oxidative addition to the C-I bond, while leaving the C-Cl bond at the 5-position intact for subsequent nucleophilic aromatic substitution or other transformations.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Key Applications of 5-Chloro-3-iodoisatoic Anhydride


Quinazolinone Library Synthesis

The dual-halogen pattern of 5-chloro-3-iodoisatoic anhydride makes it an ideal precursor for generating libraries of 3-substituted and 5-substituted quinazolinones, which are privileged scaffolds in medicinal chemistry [1]. The iodine atom at the 3-position can be readily exploited in cross-coupling reactions to introduce diverse aryl or alkynyl groups, while the chlorine atom at the 5-position provides a second, orthogonal handle for further diversification. This is supported by the compound's distinct LogP and molecular weight compared to mono-halogenated analogs, which can be used to tune the physicochemical properties of the final library members [2].

Heavy Isotope-Labeled Probes for MS

The high molecular weight (323.47 g/mol) and presence of a heavy iodine atom make 5-chloro-3-iodoisatoic anhydride a valuable building block for the synthesis of isotopically labeled compounds for use in quantitative mass spectrometry (MS) applications . The iodine atom provides a distinct mass shift, enabling the creation of easily distinguishable internal standards. This application is specifically enabled by the compound's unique mass and elemental composition, which is not possible with lighter halogen analogs .

Sequential Orthogonal Heterocycle Construction

This compound is particularly well-suited for the stepwise construction of complex heterocyclic frameworks. The high reactivity of the C-I bond in palladium-catalyzed transformations allows for selective initial functionalization, while the C-Cl bond remains intact for a subsequent, distinct transformation (e.g., nucleophilic aromatic substitution) under different reaction conditions [3]. This orthogonal reactivity profile is a key advantage over mono-halogenated isatoic anhydrides, which offer only a single point for derivatization.

Physicochemical Property Modulation in Lead Optimization

In medicinal chemistry lead optimization, the specific physicochemical properties of 5-chloro-3-iodoisatoic anhydride (LogP = 1.7393, TPSA = 63.07 Ų, MW = 323.47 g/mol) offer a distinct profile compared to simpler analogs [4]. This allows medicinal chemists to systematically explore the impact of increased lipophilicity and molecular weight on key drug-like properties such as membrane permeability and target binding. The data supports the use of this compound as a strategic building block for generating analogs with a higher LogP while maintaining a consistent TPSA profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-iodoisatoic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.